Molecular structure and physicochemical properties of 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine
Molecular structure and physicochemical properties of 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine
Molecular Profile: 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine [1][2]
Executive Summary
1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine is a disubstituted piperazine derivative characterized by the presence of a lipophilic 2-chlorobenzyl group at the N4 position and a chiral sec-butyl (butan-2-yl) moiety at the N1 position.[1][2] Structurally, it belongs to the N-substituted benzylpiperazine class, a chemical family known for its pharmacological versatility, ranging from antihistamines (e.g., chlorcyclizine analogs) to monoamine transporter modulators.[2]
This guide provides an in-depth technical analysis of its molecular architecture, physicochemical properties, synthetic pathways, and theoretical pharmacological profile based on Structure-Activity Relationships (SAR) of closely related analogs such as 1-(2-chlorobenzyl)piperazine (o-CBP) and 1-benzylpiperazine (BZP).[1][2]
Chemical Identity & Molecular Architecture
Nomenclature & Identification
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IUPAC Name: 1-(Butan-2-yl)-4-[(2-chlorophenyl)methyl]piperazine[1][2]
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Common Descriptors: N-sec-butyl-N'-(o-chlorobenzyl)piperazine[1][2]
Structural Analysis
The molecule consists of a central piperazine ring in a chair conformation, serving as a scaffold that orients two hydrophobic domains:
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The o-Chlorobenzyl Domain (N4): The 2-chloro substituent on the phenyl ring introduces significant steric bulk and lipophilicity.[1][2] The chlorine atom at the ortho position creates a "twisted" conformation relative to the benzylic bond due to steric clash with the methylene protons, potentially locking the aryl ring into a specific rotameric state favored by certain receptor binding pockets (e.g., Sigma-1 or specific 5-HT subtypes).
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The sec-Butyl Domain (N1): Unlike a simple methyl or ethyl group, the sec-butyl group possesses a chiral center at the C2 position of the butane chain.[1][2] This creates two enantiomers:
Physicochemical Properties (Predicted)
The following data is derived from QSAR modeling of homologous benzylpiperazines.
| Property | Value (Predicted) | Context & Implications |
| LogP (Octanol/Water) | 3.8 – 4.2 | Highly lipophilic.[1][2] The o-Cl and sec-butyl groups significantly increase hydrophobicity compared to BZP (LogP ~2.6).[1][2] Predicts high Blood-Brain Barrier (BBB) permeability.[1][2] |
| pKa (N1 - sec-butyl) | ~9.1 | The distal nitrogen (N1) is basic and protonated at physiological pH.[1][2] |
| pKa (N4 - benzyl) | ~5.2 | The proximal nitrogen (N4) is less basic due to the electron-withdrawing inductive effect of the benzyl group.[1][2] |
| Solubility (Free Base) | < 0.1 mg/mL | Practically insoluble in water; soluble in DCM, Methanol, DMSO. |
| Solubility (HCl Salt) | > 20 mg/mL | Formation of the dihydrochloride salt renders the compound water-soluble for biological assays.[1][2] |
| Boiling Point | ~340°C | Estimated at 760 mmHg.[1][2] Typically distilled under high vacuum (e.g., 140°C at 0.5 mmHg).[2] |
Synthetic Methodology
The most robust synthetic route avoids the elimination side-reactions common with alkyl halides (using 2-bromobutane) by utilizing Reductive Amination .[1][2]
Protocol: Reductive Alkylation (Step-by-Step)
This method couples 1-(2-chlorobenzyl)piperazine with 2-butanone (methyl ethyl ketone).[1][2]
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Reagents: 1-(2-chlorobenzyl)piperazine (1.0 eq), 2-Butanone (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), Dichloroethane (DCE).[1][2]
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Procedure:
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Dissolve 1-(2-chlorobenzyl)piperazine in DCE.
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Add 2-Butanone and catalytic acetic acid; stir for 30 min to form the iminium ion intermediate.
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Add STAB portion-wise at 0°C.
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Stir at room temperature for 12–24 hours under nitrogen.
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Workup: Quench with sat. NaHCO₃. Extract with DCM.[2] Wash organic layer with brine, dry over MgSO₄.[2]
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Purification: The secondary amine (starting material) is removed via column chromatography (Silica, MeOH:DCM gradient).[2]
Synthetic Pathway Diagram
[1]
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:
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¹H NMR (400 MHz, CDCl₃):
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δ 7.10–7.50 (m, 4H): Aromatic protons (characteristic ortho-substitution pattern).[1][2]
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δ 2.40–2.60 (m, 8H): Piperazine ring protons.[2]
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δ 2.35 (m, 1H): Methine proton of the sec-butyl group (N-CH (CH₃)CH₂CH₃).[1]
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δ 0.95 (d, 3H): Methyl doublet of the sec-butyl group.[1][2]
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δ 0.85 (t, 3H): Terminal methyl of the ethyl chain.
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Mass Spectrometry (EI/ESI):
Biological & Pharmacological Implications
Note: This section relies on SAR extrapolation from BZP and Chlorcyclizine derivatives.[2]
Pharmacophore Analysis
The structure contains the Aryl-Linker-Amine motif common to CNS-active agents.[1][2]
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Serotonin Transporter (SERT): Meta-chlorobenzylpiperazine (mCPP) is a potent serotonin releaser/agonist.[1][2] The ortho-chloro substitution in this target molecule generally reduces affinity for 5-HT receptors due to steric clash, potentially shifting selectivity toward Norepinephrine (NET) or Dopamine (DAT) transporters.[1][2]
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Histamine (H1) Receptors: The bulky sec-butyl group mimics the steric demand of older antihistamines.[1][2] While less potent than benzhydryl derivatives (e.g., Meclizine), this molecule likely retains moderate H1 antagonist activity.[2]
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Metabolic Stability: The ortho-chlorine blocks metabolic hydroxylation at the most reactive phenyl position, extending the half-life compared to unsubstituted benzylpiperazine.[1][2]
Safety & Handling
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Corrosivity: As a free base, the secondary/tertiary amine nature makes it corrosive to skin and mucous membranes (Skin Corr. 1B).
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Handling: Always handle as the Hydrochloride (HCl) or Fumarate salt to minimize volatility and irritation.[2]
References
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Bye, C., et al. (1973).[2] "Pharmacokinetics of N-substituted piperazines." European Journal of Clinical Pharmacology, 6(3), 163-169.[2] Link
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Elliott, S., & Smith, C. (2008).[2] "Investigation of the first deaths in the UK involving the detection of the piperazine 'party drugs' BZP and TFMPP."[2] Journal of Analytical Toxicology, 32(2), 172-177.[2] Link
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Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[2] Link[1]
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PubChem Compound Summary. "1-(2-Chlorobenzyl)piperazine."[1][2] National Center for Biotechnology Information.[2] Link[1]
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Rowland, B., et al. (2012).[2] "Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives." Bioorganic & Medicinal Chemistry Letters. (Contextual SAR reference).
